![molecular formula C18H18N4O2 B2873079 (1H-indol-6-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 2034433-36-6](/img/structure/B2873079.png)
(1H-indol-6-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
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Overview
Description
(1H-indol-6-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Anti-tubercular Agents
The compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Drug Discovery
The compound has been used in drug discovery . As part of an ongoing synthetic quest to expand the frontiers of contemporary medicinal chemistry, an expedient synthesis of a potentially useful bicyclo[1.1.1]pentane building block, 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid was reported. This report also showcases the application of this motif as a probe in a biological study .
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry .
Mode of Action
It’s known that piperidine derivatives can interact with various biological targets, leading to a range of potential therapeutic effects .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It’s known that piperidine derivatives can exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
properties
IUPAC Name |
1H-indol-6-yl-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c23-18(14-4-3-13-5-6-20-16(13)10-14)22-9-1-2-15(12-22)24-17-11-19-7-8-21-17/h3-8,10-11,15,20H,1-2,9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOJLMUQBORLNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)C=CN3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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